Tetramethylammonium

Description

Properties

IUPAC Name |

tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMXHQIAXOOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide) | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048071 | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-92-3, 19269-48-8 | |

| Record name | Tetramethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium, (pentaiodide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0W55235FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Tetramethylammonium (TMA) Cation: Solvation Dynamics, Electrochemical Stability, and Bio-Interaction

Executive Summary

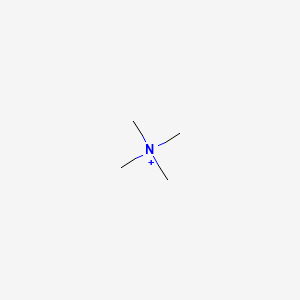

The tetramethylammonium cation (

This technical guide analyzes the behavior of TMA in aqueous and non-aqueous solutions, detailing its application in energy storage systems and its potent pharmacological profile as a nicotinic agonist. We provide actionable protocols for its analytical quantification and handling, designed for researchers in electrochemistry and toxicology.

Physicochemical Architecture & Solvation Thermodynamics

Structural Symmetry and Charge Distribution

TMA possesses tetrahedral (

-

Ionic Radius: Approximately 3.47 Å (thermochemical radius).

-

Charge Density: Low compared to alkali metals (

,

Hydrophobic Hydration: The "Iceberg" Effect

In aqueous solution, TMA acts as a hydrophobic structure maker . Unlike small ions (

-

Mechanism: Water molecules in the immediate vicinity of the methyl groups cannot hydrogen bond with the cation. To maintain their hydrogen-bonding network, they reorient into a more ordered, clathrate-like (cage-like) structure around the TMA ion.

-

Thermodynamic Consequence: This ordering results in a negative entropy of hydration (

), which is a signature of hydrophobic hydration.

Ion Pairing and Conductivity

In low-dielectric solvents (e.g., dichloromethane, THF), TMA forms tight ion pairs with anions. In high-dielectric solvents (water), it remains largely dissociated.

-

Walden Product: TMA exhibits relatively high mobility for its size because it does not drag a tightly bound shell of electrostatically attracted water molecules (dielectric friction is lower compared to highly charged ions), though the hydrodynamic radius is effectively increased by the hydrophobic hydration shell.

Table 1: Comparative Physicochemical Properties

| Property | Tetramethylammonium ( | Tetraethylammonium ( | Sodium ( |

| Crystal Radius (Å) | 3.47 | 4.00 | 1.02 |

| Hydration Enthalpy (kJ/mol) | -251 | -220 | -409 |

| Limiting Conductivity ( | 44.9 | 32.6 | 50.1 |

| Solvation Type | Hydrophobic (Clathrate) | Hydrophobic | Hydrophilic (Dipolar) |

Electrochemical Behavior & Applications

Electrochemical Stability Window (ESW)

TMA salts are widely used as supporting electrolytes in organic electrochemistry due to their resistance to reduction and oxidation compared to protons or simple metal ions.

-

Cathodic Limit: TMA is resistant to reduction up to approximately -2.6 V vs. SCE in aprotic solvents (e.g., acetonitrile). At extreme negative potentials, it can degrade via Hofmann elimination or single-electron transfer to form the unstable neutral radical.

-

Anodic Limit: Highly stable, limited primarily by the oxidation of the anion or the solvent.

Application in Energy Storage

In Electric Double-Layer Capacitors (EDLCs), TMA serves as a cation that can access smaller micropores than larger quaternary ammoniums (

Figure 1: Electrochemical stability dynamics of TMA in aprotic solvents.

Biological Interface: Pharmacology & Toxicology

Mechanism of Action: Nicotinic Agonism

TMA is a structural analog of the headgroup of acetylcholine (ACh).

-

Binding: It binds to the orthosteric site of the Nicotinic Acetylcholine Receptor (nAChR).

-

Activation: Unlike ACh, TMA lacks the ester linkage and cannot be hydrolyzed by acetylcholinesterase (AChE). This leads to persistent depolarization of the post-synaptic membrane.

-

Pore Blocking: Due to its size, TMA can also enter the open ion channel pore and physically occlude it, acting as an open-channel blocker. This duality (agonist + blocker) creates complex electrophysiological kinetics.

Toxicology Profile

-

Hazard: TMA is highly toxic (comparable to Coniine).

-

Symptoms: Ganglionic blockade, respiratory paralysis, and tremors.

-

LD50: Approximately 10-15 mg/kg (subcutaneous, mouse).

-

Safety Note: Unlike larger quaternary ammoniums (which are often muscle relaxants), TMA stimulates ganglia before blocking them.

Figure 2: Dual mechanism of TMA acting as both a receptor agonist and an open-channel blocker.

Experimental Protocols

Protocol A: Analytical Quantification via Cation-Exchange Chromatography

Objective: Accurate quantification of TMA in biological or environmental samples. Principle: Separation based on affinity for sulfonate functional groups on the stationary phase, suppressed conductivity detection.

-

System Setup:

-

Instrument: Ion Chromatograph (IC) with Conductivity Detector.

-

Column: High-capacity cation-exchange column (e.g., Dionex IonPac CS12A or equivalent).

-

Suppressor: Cation Self-Regenerating Suppressor (CSRS), recycle mode.

-

-

Reagents:

-

Eluent: Methanesulfonic acid (MSA), isocratic elution (typically 20-30 mM).

-

Standard: Tetramethylammonium Chloride (TraceSELECT grade).

-

-

Procedure:

-

Equilibration: Pump 20 mM MSA at 1.0 mL/min until baseline conductivity stabilizes (< 0.5 µS).

-

Sample Prep: Filter samples through 0.22 µm PES filter. Dilute with 18.2 MΩ·cm water to fall within linear range (0.1 – 50 mg/L).

-

Injection: Inject 25 µL of sample.

-

Detection: TMA typically elutes after alkali metals (

,

-

-

Validation:

-

Linearity (

). -

Check for interference from high sodium concentrations (matrix effect).

-

Protocol B: Preparation of Anhydrous TMA-BF4 for Electrochemistry

Objective: Synthesize/Purify electrolyte salt for non-aqueous voltammetry. Challenge: TMA salts are hygroscopic; water narrows the electrochemical window.

-

Precursor: Commercial

(often 98% purity). -

Recrystallization:

-

Dissolve salt in minimum hot methanol.

-

Add diethyl ether dropwise until turbidity appears.

-

Cool to 4°C overnight. Filter crystals under inert atmosphere (Ar or

).

-

-

Drying (Critical Step):

-

Place crystals in a vacuum oven at 80°C.

-

Apply vacuum (< 1 mbar) for 24-48 hours.

-

Note: Do not exceed 150°C to avoid thermal decomposition (Hofmann elimination).

-

-

Verification:

-

Perform Karl Fischer titration. Water content must be < 20 ppm for rigorous electrochemical studies.

-

References

- Marcus, Y. (1985). Ion Solvation. Wiley. (Authoritative text on thermodynamic properties of ions, including TMA).

-

Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates. (Definitive reference on pore blocking and nAChR interaction).

-

Izutsu, K. (2009). Electrochemistry in Nonaqueous Solutions. Wiley-VCH. (Source for electrochemical stability windows and solvation data).

-

U.S. National Library of Medicine. (n.d.). Tetramethylammonium Hydroxide - PubChem Compound Summary. PubChem. (Toxicity and safety data).

-

Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH. (Standard protocols for IC separation).

Comprehensive Technical Guide: Tetramethylammonium (TMA) Salts

This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the physicochemical characterization of tetramethylammonium (TMA) salts. It moves beyond basic textbook definitions to explore the critical stability mechanisms, solubility profiles, and rigorous experimental protocols required for high-integrity data generation.

Solubility Profiling, Stability Mechanisms, and Experimental Protocols

Executive Summary: The "TMA Anomaly"

Tetramethylammonium (

For drug development and material science, understanding these specific stability boundaries is critical when using TMA salts as phase-transfer catalysts (PTC), electrolytes, or synthesis reagents.

Physicochemical Profile & Solubility Thermodynamics

The solubility of TMA salts is governed by the competition between high lattice energy (due to the symmetrical, compact cation) and the solvation enthalpy.

2.1 Solubility Data Matrix

The following table summarizes the solubility behavior of TMA-Chloride (TMA-Cl) and TMA-Hydroxide (TMAH) across solvents of varying polarity.

| Solvent Category | Solvent | TMA-Cl Solubility | TMA-OH Solubility | Thermodynamic Driver |

| Protic (Polar) | Water ( | Very High (>1000 mg/mL) | Miscible | Strong ion-dipole hydration; favorable entropy of mixing. |

| Protic (Polar) | Methanol ( | High | High | Good solvation of the compact |

| Protic (Polar) | Ethanol ( | Moderate (Soluble in hot) | Soluble | Decreased dielectric constant reduces lattice disruption capability. |

| Aprotic (Polar) | DMSO / DMF | Moderate | Moderate | Solvates cation well, but anion solvation is often the rate-limiting step. |

| Non-Polar | Chloroform / Ether | Insoluble | Insoluble | Lack of dipole moment prevents overcoming lattice energy ( |

Technical Insight: The insolubility in chloroform is a critical purification feature. TMA salts can often be precipitated out of reaction mixtures by adding non-polar solvents (e.g.,

or), acting as a "salting out" purification step.

Stability & Degradation Mechanisms[1][2]

The stability of TMA salts is the primary concern in process chemistry. Because TMA lacks

3.1 Thermal & Chemical Degradation Pathways

Under thermal stress or strong alkaline conditions (e.g., TMAH at >130°C), the cation degrades into trimethylamine (

Mechanism A:

Mechanism B: Ylide Formation (Sommelet-Hauser Precursor) A strong base abstracts a proton from a methyl group, forming a nitrogen ylide. This intermediate is unstable and reacts with water to release methanol and trimethylamine.

3.2 Visualization of Degradation Logic

The following diagram details the bifurcation of degradation pathways, contrasting TMA with standard alkyl ammoniums.

Figure 1: Mechanistic divergence of TMA degradation.[1][2] Note the impossibility of Hofmann elimination due to the lack of beta-hydrogens, forcing degradation through higher-energy substitution pathways.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: High-Precision Solubility Determination (Saturation Shake-Flask)

Objective: Determine thermodynamic solubility with <2% Relative Standard Deviation (RSD).

-

Preparation: Add excess TMA salt to the solvent in a borosilicate glass vial. A solid phase must remain visible at all times.

-

Equilibration: Place vials in a temperature-controlled orbital shaker (

) for 24–48 hours.-

Validation Step: Prepare triplicate samples. If variance >5%, extend equilibration time.

-

-

Phase Separation: Filter the supernatant using a syringe filter (0.45 µm PTFE for organics, PVDF for aqueous) pre-heated to the equilibration temperature to prevent precipitation during filtration.

-

Quantification:

-

Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness (Vacuum oven,

). Weigh residue. -

Method 2 (Ion Chromatography/HPLC): Dilute filtrate and analyze using a Cation Exchange column (e.g., Dionex IonPac) with suppressed conductivity detection.

-

Control: Measure pH of aqueous solutions; TMA salts can hydrolyze, altering solubility.

-

Protocol B: Thermal Stability Profiling (TGA-MS)

Objective: Define the "Safe Process Window" for heating TMA salts.

-

Instrument: Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (MS).[2]

-

Sample: 5–10 mg of dry TMA salt (dried in vacuo at

for 4 hours to remove surface moisture). -

Ramp: Heat from

to -

Data Analysis:

-

Onset Temperature (

): The point where significant mass loss begins (typically >230°C for TMA-Cl, >130°C for TMAH). -

MS Tracking: Monitor m/z = 59 (Trimethylamine) and m/z = 50/52 (Methyl Chloride) or m/z = 31 (Methanol) to confirm degradation mechanism.

-

Visual Workflow: Stability Testing

Figure 2: Decision logic for thermal stability assessment. The safety margin of 50°C below onset is a standard industrial safety factor.

Safety & Toxicity (Critical for Drug Development)

While TMA salts are useful reagents, their biological activity presents a safety risk often overlooked in chemical handling.

-

Neurotoxicity: The tetramethylammonium ion (

) is a potent cholinergic agonist .[3] It mimics acetylcholine, binding to nicotinic and muscarinic receptors. -

Symptoms: Exposure (inhalation of dust or dermal absorption) can cause "ganglionic blockade," leading to respiratory failure, muscle fasciculations, and bradycardia.

-

Handling: Always handle TMA salts in a fume hood. Use nitrile gloves (TMA+ can permeate some rubbers over time, though less than solvents).

-

Regulatory: In drug development, TMA is generally not acceptable as a counter-ion for a final API (Active Pharmaceutical Ingredient) due to this toxicity profile, unlike sodium or calcium. It is strictly a processing aid that must be purged.

References

-

National Center for Biotechnology Information (NCBI). Tetramethylammonium Chloride - PubChem Compound Summary. PubChem.[4][5] Available at: [Link]

- Musgrave, W. et al.Thermal Decomposition of Tetramethylammonium Hydroxide. Journal of the Chemical Society.

-

Chempath, S. et al. Mechanism of Tetraalkylammonium Headgroup Degradation in Alkaline Fuel Cell Membranes. Journal of Physical Chemistry C. Available at: [Link] (Verifies the SN2/Ylide mechanisms).

-

European Chemicals Agency (ECHA). Tetramethylammonium chloride - Registration Dossier. Available at: [Link]

Sources

The Role of Tetramethylammonium as a Structure-Directing Agent in Zeolite Synthesis

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Zeolites, crystalline aluminosilicates with uniform microporous structures, are pivotal in catalysis, separation, and ion exchange. Their synthesis is a nuanced process, heavily reliant on the use of Structure-Directing Agents (SDAs) that guide the organization of aluminosilicate precursors into specific frameworks. Among the simplest and most effective quaternary ammonium cations used for this purpose is tetramethylammonium (TMA⁺). This technical guide provides an in-depth exploration of the multifaceted role of TMA⁺ in zeolite synthesis. We will elucidate the molecular mechanisms of structure direction, detail the specific zeolite frameworks templated by TMA⁺, and provide a field-proven experimental protocol. This document is designed to bridge theoretical understanding with practical application, offering researchers the causal insights needed to control and innovate in the field of zeolite synthesis.

The Fundamental Concept of Structure Direction in Zeolite Synthesis

The hydrothermal synthesis of zeolites involves the transformation of an amorphous aluminosilicate gel into a crystalline microporous material. This process is not spontaneous; it requires a "template" or Structure-Directing Agent (SDA) to organize the inorganic primary building blocks (SiO₄ and AlO₄ tetrahedra) into the desired three-dimensional framework. The SDA, typically an organic cation or amine, interacts with the forming aluminosilicate species through non-covalent forces such as electrostatic interactions and hydrogen bonding.

The role of the SDA is multifaceted:

-

Templating: The size and shape of the SDA molecule can physically occupy the void space within the forming zeolite cage or channel, effectively creating a mold around which the inorganic framework assembles.

-

Charge Density Matching: The positive charge of the organic cation stabilizes the negative charges on the aluminosilicate species in the synthesis gel, facilitating their organization.

-

Structure-Breaking/Making: SDAs influence the structure of water, which in turn affects the solubility and polymerization of silicate and aluminate species.

Tetramethylammonium (TMA⁺), as a small, symmetrical, and rigid cation, is a highly effective SDA for specific zeolite topologies, particularly those containing small cages.

The Mechanism of Tetramethylammonium (TMA⁺) in Structure Direction

The efficacy of TMA⁺ as an SDA stems from its unique physicochemical properties. Its small size, high charge density, and rigid tetrahedral geometry allow it to interact intimately with silicate and aluminate oligomers in the precursor gel.

Molecular dynamics simulations and experimental evidence have shown that TMA⁺ plays a crucial role in the initial stages of silicate oligomerization. It selectively stabilizes specific silicate structures, particularly the double four-membered ring (D4R) unit.[1] This stabilization is a key factor in the formation of zeolite frameworks that feature the D4R as a secondary building unit, most notably the LTA (Linde Type A) framework.[1] The TMA⁺ cation's positive charge is balanced by the negative charge of the aluminosilicate framework, and its compact structure fits snugly within the small cages of certain zeolites.

The interaction can be visualized as an electrostatic and geometric stabilization process. The TMA⁺ cation organizes the precursor species around itself, lowering the activation energy for the nucleation of a specific zeolite phase and guiding the crystallization process away from kinetically favored, denser phases.

Caption: Experimental workflow for TMA-directed zeolite synthesis.

Conclusion

Tetramethylammonium has proven to be an exceptionally valuable structure-directing agent in zeolite synthesis. Its effectiveness lies in its simple, rigid structure, high charge density, and ideal geometric fit for stabilizing specific aluminosilicate building units like the double four-membered ring. This guide has detailed its mechanistic role, highlighted its utility in synthesizing key frameworks such as LTA and Omega zeolites, and demonstrated its application as a co-template for creating more complex structures. The provided experimental protocol serves as a practical, validated starting point for researchers. A thorough understanding of the causal relationships between the SDA, synthesis parameters, and the final zeolite structure is paramount for the rational design of novel materials for advanced applications in drug development, catalysis, and beyond.

References

Sources

The Methylation Shift: A Technical Guide to Early Tetramethylammonium (TMA) Research

Executive Summary

Tetramethylammonium (TMA) represents a pivotal molecule in the history of pharmacology. It served as the "skeleton key" that allowed early 20th-century scientists to unlock the structural requirements of the cholinergic nervous system. Before the isolation of the acetylcholine receptor, TMA provided the first evidence that physiological action could be mathematically predicted by chemical constitution—specifically, the steric and charge distribution changes introduced by quaternization.

This guide reconstructs the early technical exploration of TMA, analyzing its synthesis, the seminal discovery of Structure-Activity Relationships (SAR), and the bioassays used to define its ganglionic and neuromuscular activity.

Chemical Identity & Synthesis: The Quaternary Foundation

To understand the pharmacological shift described by early researchers, one must first understand the synthesis. The transition from a tertiary amine to a quaternary ammonium salt creates a permanently charged cation, independent of pH.

Synthesis Logic

Early synthesis (circa 1860s-1880s) relied on the exhaustive methylation of ammonia or trimethylamine using methyl iodide. This reaction, known as the Menshutkin reaction , is an

Reaction Mechanism:

The resulting Tetramethylammonium Iodide (TMA-I) precipitates as a salt. For physiological experiments, the iodide was often converted to a hydroxide or chloride to avoid the confounding physiological effects of the iodide ion.

Technical Properties Table

| Property | Description | Relevance to Early Research |

| Molecular Geometry | Tetrahedral ( | Mimics the spherical charge density of the choline headgroup in Acetylcholine. |

| Charge Status | Permanent Cation (+1) | Cannot cross the Blood-Brain Barrier (BBB) easily; effects are peripheral. |

| Solubility | Highly Water Soluble | Ideal for isolated tissue bath experiments (Frog Rectus, Leech Muscle). |

| Stability | Resistant to Acetylcholinesterase | Unlike Acetylcholine, TMA is not hydrolyzed, leading to prolonged depolarization. |

The Crum Brown & Fraser Era: The Birth of SAR

In 1868, Alexander Crum Brown and Thomas Richard Fraser published what is arguably the most important paper in 19th-century pharmacology. They investigated whether chemical constitution (structure) directly dictated physiological action.

The Experimental Hypothesis

They observed that many alkaloids (strychnine, brucine, thebaine) acted as convulsants (CNS stimulants). They hypothesized that "quaternizing" these nitrogens—adding a methyl group to create a fixed positive charge—would fundamentally alter their pharmacology.

The "Curare" Shift

When Crum Brown and Fraser treated strychnine with methyl iodide, the resulting methyl-strychnium salts lost their convulsant properties and instead caused flaccid paralysis .

They extended this to TMA. While ammonia and trimethylamine are irritants, TMA acts as a potent curarimimetic (paralyzing agent) at the neuromuscular junction, while also possessing stimulating properties at autonomic ganglia.

Visualization: The Methylation Shift

The following diagram illustrates the logic flow established by Crum Brown and Fraser, connecting chemical modification to physiological outcome.

Figure 1: The Crum Brown-Fraser logic flow demonstrating the transition from tertiary amine convulsants to quaternary ammonium paralytics.

Pharmacological Profiling: Ganglia vs. Endplate

Early 20th-century research (Burn & Dale, 1915) refined the understanding of TMA. They identified that TMA is not merely a blocker but a depolarizing agonist .

Mechanism of Action

-

Nicotinic Agonism: TMA binds to Nicotinic Acetylcholine Receptors (nAChRs) at both the autonomic ganglia and the neuromuscular junction.

-

Steric Fit: The tetramethyl headgroup fits the anionic pocket of the nAChR.

-

Depolarizing Block: Because TMA is not degraded by acetylcholinesterase, it keeps the channel open. The membrane remains depolarized, the sodium channels become inactivated, and transmission fails (Phase I Block).

Key Finding: TMA is roughly 100x less potent than Acetylcholine at the frog heart but possesses significant ganglionic stimulating activity, often raising blood pressure in cat models before causing blockade.

Experimental Protocol: The Frog Rectus Abdominis Assay

To validate the activity of TMA, early researchers utilized the Frog Rectus Abdominis preparation. This tissue is highly sensitive to cholinergic agonists and responds with a slow, sustained contracture.

Note on Integrity: This protocol is reconstructed from historical methods (Burn, 1952) but standardized for modern reproducibility.

Materials

-

Tissue: Rectus abdominis muscle from Rana temporaria or Xenopus laevis.

-

Buffer: Frog Ringer’s Solution (NaCl 111mM, KCl 1.9mM, CaCl2 1.1mM, NaHCO3 2.4mM).

-

Aeration: 95% O2 / 5% CO2 (Carbogen).

-

Apparatus: Organ bath (5-10 mL) with isotonic transducer.

Step-by-Step Methodology

-

Dissection:

-

Pith the frog (destroy CNS).

-

Expose the abdomen and isolate the rectus abdominis muscles (left and right).

-

Mount the muscle vertically in the organ bath under 1g of resting tension.

-

-

Equilibration:

-

Allow tissue to rest for 30-45 minutes, washing with Ringer's solution every 10 minutes.

-

Why? To eliminate endogenous acetylcholine and stabilize baseline tone.

-

-

Sensitization (Optional but Common):

-

Pre-treat with Eserine (Physostigmine)

M for 30 minutes. -

Causality: Eserine inhibits acetylcholinesterase. While TMA is not hydrolyzed, sensitization confirms the cholinergic nature of the tissue response.

-

-

Dose-Response Cycle:

-

Add Acetylcholine (Standard) at increasing concentrations (

to -

Wash tissue 3 times. Allow 5-minute rest.

-

Add Tetramethylammonium (

to -

Observation: TMA produces a slower onset but more sustained contracture than ACh.

-

Workflow Visualization

Figure 2: Standardized workflow for assessing TMA activity using the Frog Rectus Abdominis bioassay.

Toxicology & Natural Occurrence

While TMA is a synthetic tool, it is also a naturally occurring marine toxin. This convergence of synthetic chemistry and natural toxicology validated the physiological relevance of quaternary ammoniums.

-

Source: The salivary glands of the marine gastropod Neptunea antiqua (Red Whelk).

-

Toxin Name: Tetramine.

-

Symptoms: Ingestion leads to "curare-like" effects: visual disturbances, motor weakness, and autonomic dysfunction.

-

Verification: Extracts from the whelk glands produce the same rectus abdominis contracture as synthetic TMA iodide, confirming the identity.

References

-

Crum Brown, A., & Fraser, T. R. (1868). On the Connection between Chemical Constitution and Physiological Action; Part I. On the Physiological Action of the Salts of the Ammonium Bases, derived from Strychnia, Brucia, Thebaia, Codeia, Morphia, and Nicotia. Transactions of the Royal Society of Edinburgh.

-

Burn, J. H., & Dale, H. H. (1915). The Action of Certain Quaternary Ammonium Bases. Journal of Pharmacology and Experimental Therapeutics, 6(5), 417-438.

-

Anthoni, U., Bohlin, L., Larsen, C., Nielsen, P., Nielsen, N. H., & Christophersen, C. (1989). The toxin tetramine from the edible whelk Neptunea antiqua. Toxicon, 27(7), 717-723.

- Burn, J. H. (1952).Practical Pharmacology. Blackwell Scientific Publications. (Reference for the Frog Rectus protocol reconstruction).

fundamental electrochemical properties of tetramethylammonium electrolytes

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of Tetramethylammonium Electrolytes

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the core electrochemical properties of tetramethylammonium (TMA)-based electrolytes. As the smallest quaternary ammonium cation, TMA ([Me₄N]⁺) imparts unique characteristics to electrolyte solutions, influencing their performance in a range of applications from energy storage to electro-organic synthesis.[1] This document moves beyond a simple recitation of facts to explain the causal relationships between the cation's structure, its interaction with solvents and anions, and the resulting electrochemical behavior. The protocols described herein are designed as self-validating systems, ensuring reliable and reproducible characterization.

Introduction: The Unique Position of the Tetramethylammonium Cation

Tetramethylammonium salts are a cornerstone of modern electrochemistry, valued for their role as supporting electrolytes.[2] A supporting electrolyte is an electrochemically inert salt added to a solution to increase its conductivity and minimize the potential drop (iR drop) between the working and reference electrodes.[3] The TMA cation's defining features are its small ionic radius (0.322 nm) and high charge density, packed within a stable tetrahedral structure.[1] These attributes lead to distinct solvation behavior and transport properties compared to its larger tetraalkylammonium homologues (e.g., tetraethylammonium, tetrabutylammonium).

However, this small size also presents challenges, notably a lower solubility for some salts in common organic solvents compared to larger, more lipophilic cations.[4] Understanding the interplay between the TMA cation, the chosen anion, and the solvent is therefore critical to harnessing its full potential. This guide will dissect the key properties that define this performance: ionic conductivity, the electrochemical stability window, and viscosity, all grounded in the principles of solvation and ion-pairing.

Ionic Conductivity: The Engine of Electrochemical Processes

Ionic conductivity (σ) is the measure of an electrolyte's ability to conduct charge via ion movement. It is a critical parameter, as high conductivity minimizes ohmic losses and enables faster charge-discharge rates in devices like electric double-layer capacitors (EDLCs).[2][4] The conductivity of a TMA electrolyte is a function of ion concentration, solvent properties (viscosity and dielectric constant), temperature, and the nature of the counter-anion.

The relationship between these factors is not always linear. For instance, while increasing the salt concentration initially boosts conductivity by increasing the number of charge carriers, at higher concentrations, effects like increased viscosity and ion-pairing can lead to a downturn in conductivity.[5][6] Therefore, for a given TMA salt and solvent system, there exists an optimal concentration at which conductivity is maximized.[4] For example, a solution of tetramethylammonium difluoro(oxalato)borate (TMADFOB) in propylene carbonate (PC) exhibits its maximum ionic conductivity at a concentration of approximately 1.6 M at 25°C.[4]

Data Presentation: Comparative Ionic Conductivity

| TMA Salt | Solvent | Concentration (M) | Conductivity (S/cm) | Temperature (°C) | Reference |

| Tetramethylammonium difluoro(oxalato)borate | Propylene Carbonate | ~1.6 | Max value observed | 25 | [4] |

| Tetramethylammonium dicyanamide (solid) | N/A (Solid State) | N/A | 1 x 10⁻³ | 147 | [7] |

Experimental Protocol: Measuring Ionic Conductivity with Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique for analyzing the kinetic and transport processes within an electrochemical system.[8][9] It works by applying a small AC potential perturbation and measuring the resulting current response over a wide frequency range.[8]

Causality: The bulk electrolyte resistance (R_b_), which is inversely proportional to conductivity, can be extracted from the high-frequency intercept of the Nyquist plot with the real axis. This high-frequency region isolates the purely resistive behavior of the electrolyte from more complex interfacial and diffusion processes that occur at lower frequencies.[10]

Step-by-Step Methodology:

-

Cell Assembly: Construct a two-electrode conductivity cell using two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry (area and distance).

-

Electrolyte Preparation: Prepare the TMA electrolyte solution at the desired concentration in the chosen solvent. Ensure the salt is fully dissolved.

-

System Equilibration: Fill the conductivity cell with the electrolyte and allow the system to reach thermal equilibrium (typically 25 °C, unless investigating temperature effects).

-

EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer.

-

Apply a small AC voltage amplitude (e.g., 5-10 mV) to ensure a linear response.

-

Sweep the frequency over a wide range, typically from ~1 MHz down to ~1 Hz.

-

-

Data Analysis:

-

Plot the resulting impedance data as a Nyquist plot (-Z'' vs. Z').

-

Determine the bulk resistance (R_b_) from the high-frequency intercept on the real (Z') axis.

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b_ × A), where L is the distance between the electrodes and A is the electrode area.

-

Visualization: EIS Workflow for Conductivity Measurement

Caption: Workflow for determining ionic conductivity using Electrochemical Impedance Spectroscopy (EIS).

Electrochemical Stability Window (ESW): Defining the Operational Limits

The ESW is the potential range within which the electrolyte remains electrochemically inert, neither being oxidized nor reduced.[11] A wide ESW is highly desirable as it allows for the use of high-voltage electrode materials, thereby increasing the energy density of a device.[5] The stability of a TMA electrolyte is limited by the reduction of the TMA cation at the negative potential limit (cathode) and the oxidation of the anion or solvent at the positive potential limit (anode).[12]

Causality: The TMA cation itself is generally considered electrochemically stable.[3] However, at sufficiently negative potentials, it can be reduced. The choice of anion and solvent plays a crucial role in defining the oxidative (positive) limit. Anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are often chosen for their high oxidative stability.[13]

Experimental Protocol: Determining the ESW with Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured.[14] It is the standard method for determining the ESW of an electrolyte.[15]

Self-Validation: A critical, self-validating step in this protocol is to first run a "blank" CV scan containing only the solvent and the TMA supporting electrolyte.[3][16] This establishes the baseline operational window of the electrolyte itself. Any redox peaks observed in subsequent experiments with an analyte can then be confidently attributed to the analyte, not the electrolyte.

Step-by-Step Methodology:

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell.

-

Electrolyte Preparation: Prepare the TMA electrolyte at a standard concentration (e.g., 0.1 M to 1.0 M) in the desired solvent.

-

Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Blank Scan (Self-Validation):

-

Run a CV scan of the electrolyte solution without any analyte present.

-

Sweep the potential from the open-circuit potential towards the negative limit, then reverse to the positive limit, and finally return to the starting potential.

-

Record the potentials at which a significant, irreversible increase in cathodic and anodic current occurs. This defines the ESW of the supporting electrolyte.

-

-

Data Analysis:

-

Define a cutoff current density (e.g., 0.1 or 1 mA/cm²) to objectively determine the potential limits.

-

The ESW is the difference between the anodic potential limit (E_a_) and the cathodic potential limit (E_c_).

-

Visualization: CV Setup for ESW Determination

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry (CV) to determine the ESW.

Viscosity and Solvation Effects

Viscosity, a measure of a fluid's resistance to flow, is intrinsically linked to ionic conductivity. Higher viscosity impedes the movement of ions, thus lowering conductivity.[5] The viscosity of a TMA electrolyte is influenced by the solvent's intrinsic viscosity, the salt concentration, temperature, and specific ion-solvent interactions.

The small size of the TMA cation leads to strong solvation, where solvent molecules form a structured shell around the ion.[18] In N,N-dimethylformamide (DMF), for instance, the TMA cation is known to exist as a stable tetrasolvate, [Me₄N(DMF)₄]⁺.[14][19] This large, solvated complex has lower mobility than a "bare" ion, which can anomalously affect electrochemical behavior. This strong solvation explains why, despite its smaller bare ionic radius, TMA⁺ can exhibit behavior suggesting a larger effective size in certain solvents compared to tetraethylammonium (TEA⁺).[14]

Data Presentation: Physicochemical Properties of TMA Salts

| Property | Value / Observation | Significance | Reference |

| Ionic Radius (bare ion) | 0.322 nm | Smallest quaternary ammonium cation, leading to high charge density. | [1] |

| Solvation | Forms a well-defined hydration shell in water; forms a tetrasolvate in DMF. | The effective (solvated) radius is much larger than the bare radius, affecting mobility. | [14][18] |

| Viscosity | Highly concentrated electrolytes tend to have high viscosity. | High viscosity reduces ion mobility and thus lowers ionic conductivity. | [5] |

| Ion-Pairing | Strong interaction between the TMA cation and anions, influenced by anion size and charge distribution. | Can reduce the number of free charge carriers, impacting conductivity. | [20][21] |

Experimental Protocol: Viscosity Measurement

Viscosity is typically measured using a viscometer (e.g., an Ostwald or Ubbelohde type for manual measurements, or a rotational rheometer for automated analysis) at a controlled temperature.

Step-by-Step Methodology (using an Ubbelohde viscometer):

-

Preparation: Prepare a series of TMA electrolyte solutions of varying concentrations.

-

Temperature Control: Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Measurement:

-

Introduce a precise volume of the electrolyte solution into the viscometer.

-

Using suction, draw the liquid up past the upper fiducial mark.

-

Measure the time (t) it takes for the liquid meniscus to fall between the upper and lower fiducial marks.

-

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C × t, where C is the viscometer calibration constant. The dynamic viscosity (η) is then found by η = ν × ρ, where ρ is the density of the solution (measured separately).

-

Analysis: Plot viscosity as a function of concentration to understand its impact on ion transport.

Safety and Handling of Tetramethylammonium Electrolytes

Tetramethylammonium salts and their solutions, particularly tetramethylammonium hydroxide (TMAH), present significant health hazards and must be handled with extreme caution.[22] TMAH is extremely corrosive and can cause severe chemical burns.[22] More critically, skin contact can lead to systemic toxicity, potentially resulting in respiratory failure and death.[22] There is no known antidote for TMAH poisoning.[22]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when splashing is possible, a fully buttoned lab coat, and double-layered nitrile gloves (exam-style with a utility-grade nitrile glove over top).[22]

-

Engineering Controls: All handling of TMA compounds, especially concentrated solutions, must be performed inside a certified chemical fume hood.[22]

-

Emergency Preparedness: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds travel time).[22] Never work alone when handling TMA compounds.[22]

-

Waste Disposal: Dispose of all TMA waste in appropriately labeled containers according to institutional and local regulations.[23]

Conclusion

Tetramethylammonium electrolytes occupy a vital niche in electrochemistry, driven by the unique properties of the small, stable TMA cation. Their performance is a complex interplay of ionic conductivity, electrochemical stability, and viscosity, all of which are fundamentally governed by the cation's interaction with its environment—the solvent and the counter-anion. A thorough characterization, using systematic and self-validating protocols as outlined in this guide, is essential for any researcher or developer aiming to leverage these materials. By understanding the causality behind their electrochemical behavior, from the formation of solvation shells to the limits of their potential window, scientists can make informed decisions to optimize existing applications and innovate new electrochemical systems.

References

-

Application Notes and Protocols: Tetramethylammonium Acetate Hydrate as a Supporting Electrolyte in Electrochemistry - Benchchem. (Source: Benchchem) 3

-

Electrolytic Properties of Tetramethylammonium Compound in Highly Concentrated Solutions and Its Application to Electric Double-Layer Capacitors. (Source: ResearchGate) 4

-

Tetramethylammonium Cation: Directionality and Covalency in Its Interactions with Halide Ions. (Source: PubMed Central) 20

-

Tetramethylammonium hydroxide | C4H12N.HO | CID 60966. (Source: PubChem) 24

-

Electrochemical Applications of Tetramethylammonium Chloride: Enhancing Battery Performance. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) 2

-

Understanding Cation–Anion Ionic Bonding in Tetramethylammonium Salts: Insights from Density Functional Theory and X-ray Crystallography. (Source: PubMed Central) 21

-

Hydration and Dynamics of a Tetramethylammonium Ion in Water: A Computer Simulation Study. (Source: ACS Publications) 18

-

Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. (Source: PubMed Central) 5

-

Using tetramethylammonium hydroxide electrolyte to inhibit corrosion of Mg-based amorphous alloy anodes: A route for promotion energy density of Ni-MH battery. (Source: ResearchGate) 25

-

Tetramethylammonium - Wikipedia. (Source: Wikipedia) 1

-

Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. (Source: American Chemical Society) 13

-

Electrochemical Impedance Spectroscopy-Based Characterization and Modeling of Lithium-Ion Batteries Based on Frequency Selection. (Source: MDPI) 8

-

The effect of tetramethylammonium ion on the voltammetric behavior of polycyclic aromatic hydrocarbons: computations explain a long-standing anomaly. (Source: RSC Publishing) 14

-

VISCOSITY OF AQUEOUS SOLUTIONS. III. TETRAMETHYLAMMONIUM BROMIDE AND THE ROLE OF THE TETRAALKYLAMMONIUM IONS. (Source: ACS Publications) 26

-

Safety Data Sheet: Tetramethylammonium chloride. (Source: Carl ROTH) 27

-

The effect of tetramethylammonium ion on the voltammetric behavior of polycyclic aromatic hydrocarbons: computations explain a long-standing anomaly. (Source: RSC Publishing) 19

-

Tetramethylammonium chloride. (Source: Santa Cruz Biotechnology) 23

-

Electrochemical Impedance Spectroscopy A Tutorial. (Source: ACS Measurement Science Au) 28

-

Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. (Source: PubMed Central) 12

-

Electrical Conductivity of Lithium, Sodium, Potassium, and Quaternary Ammonium Salts in Water, Acetonitrile, Methanol, and Ethanol over a Wide Concentration Range. (Source: Journal of Chemical & Engineering Data) 6

-

Effect of TMAH on Rheological Behavior of SiC Aqueous Suspensions. (Source: ResearchGate) 29

-

Conductivity, NMR and crystallographic study of N,N,N,N-tetramethylammonium dicyanamide plastic crystal phases: an archetypal ambient temperature plastic electrolyte material. (Source: RSC Publishing) 30

-

Electrochemical Impedance Spectroscopy as a Diagnostic and Prognostic Tool for EV Batteries: A Review. (Source: Unknown Source) 9

-

Electrochemical Stability Window and Electrolyte Breakdown Mechanisms of Lithium Lanthanum Titanate. (Source: PUBDB) 31

-

Tetramethylammonium hydroxide - Wikipedia. (Source: Wikipedia) 32

-

Cyclic voltammograms recorded for all studied quaternary ammonium drugs. (Source: ResearchGate) 33

-

Tetramethylammonium chloride SDS, 75-57-0 Safety Data Sheets. (Source: ECHEMI) 34

-

Tetramethylammonium halides: Human health tier II assessment. (Source: nicnas.gov.au) 35

-

Comparison of (a) pH and (b) ionic conductivity of aqueous TMAOH, TEAOH, TBAOH, and KOH electrolytes in di ff erent concentrations at 298 K. (Source: ResearchGate) 36

-

How to take a blank of supporting electrolyte in cyclic voltammetry? (Source: ResearchGate) 16

-

Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. (Source: Physical Chemistry Chemical Physics (RSC Publishing)) 15

-

Characterisation of batteries by electrochemical impedance spectroscopy. (Source: ResearchGate) 37

-

Electrochemical Stability Window of Polymeric Electrolytes. (Source: Ramprasad Group) 11

-

Cyclic Voltammetry (CV) Basics. (Source: YouTube) 17

-

Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (Source: PubMed Central) 10

-

Viscosity and Density of Solutions of Tetraethylammonium Tetrafluoroborate in Propylene Carbonate at Different Temperatures. (Source: ResearchGate) 38

-

TETRAMETHYLAMMONIUM HYDROXIDE. (Source: Yale Environmental Health & Safety) 22

-

Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications. (Source: Stanford University) 39

Sources

- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conductivity, NMR and crystallographic study of N,N,N,N-tetramethylammonium dicyanamide plastic crystal phases: an archetypal ambient temperature plastic electrolyte material - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Electrochemical Impedance Spectroscopy-Based Characterization and Modeling of Lithium-Ion Batteries Based on Frequency Selection | MDPI [mdpi.com]

- 9. jecst.org [jecst.org]

- 10. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 12. Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The effect of tetramethylammonium ion on the voltammetric behavior of polycyclic aromatic hydrocarbons: computations explain a long-standing anomaly - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The effect of tetramethylammonium ion on the voltammetric behavior of polycyclic aromatic hydrocarbons: computations explain a long-standing anomaly - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. Tetramethylammonium Cation: Directionality and Covalency in Its Interactions with Halide Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Understanding Cation–Anion Ionic Bonding in Tetramethylammonium Salts: Insights from Density Functional Theory and X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ehs.yale.edu [ehs.yale.edu]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. carlroth.com:443 [carlroth.com:443]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 32. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 33. researchgate.net [researchgate.net]

- 34. echemi.com [echemi.com]

- 35. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. web.stanford.edu [web.stanford.edu]

Tetramethylammonium Hydroxide (TMAH): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetramethylammonium hydroxide (TMAH), a quaternary ammonium compound, is a strong organic base with a diverse and critical role in both research and industrial applications. This guide provides an in-depth exploration of the fundamental physical and chemical properties of TMAH, offering a technical resource for researchers, scientists, and professionals in drug development. The subsequent sections will elucidate its chemical structure, reactivity, and thermal stability, alongside practical insights into its applications, handling, and safety protocols. The aim is to equip the reader with the necessary knowledge to utilize TMAH effectively and safely in a laboratory and manufacturing context.

Introduction: Understanding Tetramethylammonium Hydroxide

Tetramethylammonium hydroxide, with the chemical formula (CH₃)₄NOH, is a salt composed of a tetramethylammonium cation ([N(CH₃)₄]⁺) and a hydroxide anion (OH⁻).[1][2] It is most commonly supplied as an aqueous solution, typically in concentrations ranging from 2% to 25%, or as a solid pentahydrate.[2][3][4] While pure TMAH is virtually odorless, its solutions often exhibit a characteristic fishy or ammonia-like smell due to the presence of trimethylamine, a common impurity.[2][3][4] Its high solubility in water and polar organic solvents makes it a versatile reagent.[1]

The significance of TMAH stems from its potent basicity and its utility as a metal-ion-free alternative to inorganic bases like sodium hydroxide and potassium hydroxide, which is particularly crucial in the electronics industry to prevent metal contamination.[2] Its applications extend from microfabrication to organic synthesis, where it serves as a catalyst and reagent.

Physicochemical Properties of TMAH

A thorough understanding of the physical and chemical properties of TMAH is paramount for its safe and effective use. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₃NO | [1][3] |

| Molar Mass | 91.15 g/mol | [2][3] |

| CAS Number | 75-59-2 (solution), 10424-65-4 (pentahydrate) | [1][2][3] |

| Appearance | Colorless to light yellow liquid (solution); White crystalline solid (pentahydrate) | [1][3][4] |

| Odor | Virtually odorless when pure; often has a strong ammonia or fish-like smell | [3][4][5][6] |

| Solubility | Highly soluble in water; soluble in polar organic solvents | [1][3][6][7] |

| Density (25% aq. solution) | Approximately 1.02 g/cm³ | [3] |

| Melting Point (pentahydrate) | 63-67 °C | [2][6] |

| Boiling Point (25% aq. solution) | Approximately 102 °C | [3] |

| pH (25% aq. solution) | >13 | [3][4][5] |

| Vapor Pressure (25% aq. solution) | 17.5 mm Hg at 20°C | [3] |

Chemical Structure and Dissociation

TMAH is an ionic compound that fully dissociates in aqueous solutions to yield a tetramethylammonium cation and a hydroxide ion. This complete dissociation is the source of its strong basicity.

Caption: Dissociation of TMAH in water.

Thermal Stability and Decomposition

TMAH is stable under normal conditions of use and storage.[3] However, it is sensitive to atmospheric carbon dioxide, which it readily absorbs.[3][6] When heated to decomposition, TMAH breaks down to form trimethylamine and methanol or dimethyl ether.[2][6] The decomposition also emits toxic fumes of nitrogen oxides and ammonia.[6]

Caption: Thermal decomposition of TMAH.

Chemical Reactivity and Applications

The reactivity of TMAH is primarily dictated by the hydroxide ion, making it a strong base. This property is harnessed in a multitude of applications, from industrial-scale manufacturing to specialized laboratory synthesis.

Strong Base and Nucleophile

As a strong base, TMAH readily neutralizes acids in exothermic reactions to form tetramethylammonium salts and water.[2][8] This is a fundamental reaction in its application as a titrant and in various synthetic procedures. It can also act as a nucleophile in reactions such as the hydrolysis of esters, a key step in the production of soaps and detergents.[9]

Role in Organic Synthesis

In the realm of organic chemistry, TMAH is a versatile tool. Its applications include:

-

Catalyst: It serves as a base catalyst in reactions like aldol condensations and esterifications.[9][10]

-

Phase-Transfer Catalyst: TMAH can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates.[2][9] This is particularly useful in alkylation and dehydrohalogenation reactions.[9][10]

-

Methylating Agent: In a technique known as thermochemolysis, TMAH can be used to methylate various organic compounds for analysis by gas chromatography-mass spectrometry.[2][11]

Applications in Microfabrication

The semiconductor and microelectronics industries are major consumers of high-purity TMAH.[12] Its key roles include:

-

Photoresist Developer: TMAH is widely used as a developer for acidic photoresists in the photolithography process.[1][2]

-

Anisotropic Etchant: It is employed for the anisotropic etching of silicon, a process that selectively removes material to create intricate microstructures on silicon wafers.[1][2]

Safety, Handling, and Storage

Despite its utility, TMAH presents significant health and safety hazards that demand stringent handling protocols.

Health Hazards

TMAH is highly toxic and corrosive.[3][5] Exposure can lead to severe health consequences:

-

Dermal Toxicity: Skin contact can cause severe chemical burns and, more critically, the tetramethylammonium ion can be rapidly absorbed through the skin, leading to systemic toxicity.[4][13] This can result in respiratory distress, paralysis, and even death, with as little as 2% of body surface area exposure being potentially fatal.[5]

-

Ocular and Respiratory Damage: Contact with eyes can cause serious and permanent damage.[4] Inhalation of its vapors can be corrosive to the nose, throat, and lungs.[5]

Handling Protocols

Given the severe hazards, the following handling procedures are mandatory:

-

Work in a Fume Hood: All work with TMAH must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][5]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Eye Protection: Chemical splash goggles and a face shield are essential.[3]

-

Gloves: Use of appropriate chemical-resistant gloves is critical. Double gloving is often recommended.[3]

-

Protective Clothing: A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities, a chemical-resistant apron or coveralls should be worn.[3][13]

-

-

Buddy System: Never work alone when handling TMAH.[5]

Storage and Incompatibilities

Proper storage is crucial to maintain the integrity of TMAH and prevent hazardous reactions:

-

Containers: Keep containers tightly closed in a dry, well-ventilated area.[3][4][5]

-

Inert Atmosphere: Store under an inert gas as TMAH is sensitive to carbon dioxide.[3][4]

-

Incompatible Materials: TMAH is incompatible with strong acids and oxidizing agents.[3] It can also attack certain plastics and rubber.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give large amounts of water. Seek immediate medical attention.[15]

Spill Response

For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent and place it in a suitable container for disposal.[3] For larger spills, evacuate the area and contact emergency services.

Conclusion

Tetramethylammonium hydroxide is an indispensable chemical in modern science and technology. Its unique properties as a strong, metal-ion-free organic base have established its importance in fields ranging from microelectronics to synthetic chemistry. However, its significant toxicity and corrosivity necessitate a profound respect for safety protocols. By adhering to the guidelines outlined in this document, researchers and professionals can harness the power of TMAH while ensuring a safe working environment.

References

-

Concordia University. tetramethylammonium hydroxide guidelines. [Link]

-

MIT EHS. Chemical Fact Sheet: Tetramethylammonium hydroxide (TMAH). (2024-04-05). [Link]

-

Unknown. The Power of TMAH: Applications in Chemical Synthesis and Beyond. [Link]

-

University of Pennsylvania EHRS. Fact Sheet: TMAH (Tetramethylammonium Hydroxide). (2025-08-08). [Link]

-

SACHEM, Inc. Tetramethylammonium Hydroxide | TMAH | 75-59-2. [Link]

-

PubChem. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966. [Link]

-

Wikipedia. Tetramethylammonium hydroxide. [Link]

-

Unknown. MATERIAL SAFETY DATA SHEET. (2012-01-17). [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Tetramethylammonium hydroxide. [Link]

-

Taylor & Francis. Tetramethylammonium – Knowledge and References. [Link]

-

Unknown. Tetramethylammonium Hydroxide (TMAH) Fact Sheet. (2021-02-26). [Link]

-

Zhejiang Kente Catalysts Technologies Co., Ltd. What are the uses of Tetramethylammonium Hydroxide in the synthesis of organic compounds? - Blog. (2025-06-24). [Link]

Sources

- 1. CAS 75-59-2: Tetramethylammonium hydroxide | CymitQuimica [cymitquimica.com]

- 2. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 3. concordia.ca [concordia.ca]

- 4. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]

- 5. ehs.mit.edu [ehs.mit.edu]

- 6. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TETRAMETHYLAMMONIUM HYDROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Tetramethylammonium hydroxide | 75-59-2 [chemicalbook.com]

- 9. What are the uses of Tetramethylammonium Hydroxide in the synthesis of organic compounds? - Blog [chemkente.com]

- 10. nbinno.com [nbinno.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. sacheminc.com [sacheminc.com]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. louisville.edu [louisville.edu]

- 15. chemos.de [chemos.de]

tetramethylammonium chloride molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetramethylammonium Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, bonding, and physicochemical properties of tetramethylammonium chloride (TMAC). It is intended for researchers, scientists, and drug development professionals who utilize or study this quaternary ammonium salt. The content synthesizes crystallographic, spectroscopic, and computational data to offer field-proven insights into the compound's behavior.

Core Molecular Structure: A Geometric and Electronic Perspective

Tetramethylammonium chloride, with the chemical formula (CH₃)₄N⁺Cl⁻, is the simplest quaternary ammonium salt.[1] Its structure is fundamentally defined by the ionic interaction between the tetramethylammonium (TMA) cation and the chloride anion.

The Tetramethylammonium Cation: A Tetrahedral Framework

The TMA cation, [ (CH₃)₄N ]⁺, features a central nitrogen atom covalently bonded to four methyl groups. X-ray crystallographic studies have unequivocally confirmed that these methyl groups are arranged in a tetrahedral geometry around the nitrogen atom.[1][2] This arrangement is a direct consequence of the sp³ hybridization of the central nitrogen atom, which minimizes electrostatic repulsion between the four bulky methyl groups. The cation is isoelectronic with neopentane.[2]

The positive charge is not localized solely on the nitrogen atom but is distributed across the entire cation, particularly among the hydrogen atoms of the methyl groups.[3] This charge distribution is critical to its interaction with anions and its behavior in solution. The ionic radius of the TMA cation has been determined to be approximately 0.322 nm, giving it an estimated overall diameter of about 0.6 nm.[2]

Visualization of the Ionic Pair

The fundamental structure of tetramethylammonium chloride is best represented as a distinct cationic and anionic pair.

Caption: Ionic interaction between the tetrahedral tetramethylammonium cation and the chloride anion.

The Nature of the Bonding: Beyond Simple Ionics

While tetramethylammonium chloride is classified as an ionic compound, a deeper analysis reveals a more complex bonding scenario. The interaction between the TMA cation and the chloride anion is a sophisticated interplay of electrostatic forces, covalent contributions, and dispersion forces.[3]

Computational studies have shown that the chloride anion does not interact with the cation isotropically. Instead, it preferentially localizes in pockets where it can simultaneously interact with hydrogen atoms from multiple methyl groups (specifically, a "3κ¹H adduct").[3] This indicates that the interaction has a directional character, a feature not typically associated with pure ionic bonds. This interaction can be considered a form of hydrogen bonding, albeit weak, where the C-H groups act as the hydrogen bond donors.

The term "covalent character" arises from the slight overlap of electron orbitals between the ions and the polarization of the electron clouds.[3] This partial covalency, combined with van der Waals dispersion forces, contributes significantly to the overall lattice energy and stability of the solid-state structure.[3]

Physicochemical and Spectroscopic Properties

The macroscopic properties of TMAC are a direct result of its underlying molecular structure and bonding. It is a colorless, hygroscopic crystalline solid that is highly soluble in water and other polar solvents like methanol.[1][4] Conversely, it is insoluble in non-polar solvents such as ether and chloroform.[1][4]

| Property | Value | Source |

| Molar Mass | ~109.60 g/mol | [1][4] |

| Appearance | White/colorless hygroscopic crystals | [1][4] |

| Density | ~1.17 g/cm³ | [1][4] |

| Melting Point | Decomposes above 230-425 °C | [1][5] |

| Solubility | Soluble in water, methanol; insoluble in ether, chloroform | [1][4] |

Spectroscopic Signatures

Spectroscopic techniques are indispensable for confirming the structure of TMAC.

-

Nuclear Magnetic Resonance (NMR): Proton (¹H) NMR spectroscopy of TMAC in a suitable solvent (e.g., D₂O) reveals a single, sharp peak.[6] This is because all twelve protons on the four methyl groups are chemically equivalent due to the tetrahedral symmetry and rapid rotation of the methyl groups. Similarly, a single resonance is observed in the ¹³C NMR spectrum for the four equivalent methyl carbons.[4]

-

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of TMAC exhibit characteristic peaks corresponding to the vibrational modes of the TMA cation.[4][7] Key features include C-H stretching vibrations, C-H bending modes, and skeletal vibrations of the C-N framework. These spectra serve as a fingerprint for the compound, useful for identification and quality control.

Synthesis and Chemical Reactivity

Understanding the synthesis of TMAC is crucial for both laboratory and industrial applications.

Primary Synthesis Route

The most common and efficient method for producing tetramethylammonium chloride is the reaction of trimethylamine with methyl chloride.[1][2] This is a classic Sₙ2 reaction where the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic methyl group of methyl chloride.

Caption: Synthesis of TMAC via the Sₙ2 reaction of trimethylamine and methyl chloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis of TMAC.

Warning: This reaction involves a toxic and flammable gas (methyl chloride) and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: A solution of trimethylamine in a suitable solvent (e.g., methanol) is placed in a high-pressure reaction vessel (autoclave) equipped with stirring and temperature control.

-

Reagent Addition: The vessel is sealed, and methyl chloride is carefully introduced into the reactor. The amount of methyl chloride should be at least stoichiometric, often with a slight excess to ensure complete reaction.

-

Reaction Conditions: The mixture is heated and stirred. The precise temperature and pressure will depend on the scale and solvent but are typically elevated to increase the reaction rate. The reaction progress can be monitored by pressure changes.

-

Workup and Isolation: After the reaction is complete, the vessel is cooled, and any excess methyl chloride is safely vented. The resulting solution contains tetramethylammonium chloride.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting solid is then purified, typically by recrystallization from a solvent system like ethanol/ether, to yield pure, crystalline TMAC.[4]

Reactivity and Stability

TMAC is thermally stable under moderate conditions but will decompose upon strong heating (typically above 230 °C), yielding trimethylamine and methyl chloride, the reverse of its synthesis reaction.[5] It is a hygroscopic solid and should be stored away from moisture.[8]

Applications in Research and Drug Development

The unique structure and properties of TMAC make it a versatile tool in several scientific domains.

-

Phase-Transfer Catalyst: Although less common than its longer-alkyl-chain counterparts, TMAC can act as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases (e.g., an aqueous and an organic phase).[5]

-

Molecular Biology: In polymerase chain reactions (PCR), low concentrations of TMAC (e.g., 60 mM) have been shown to increase the specificity and yield of DNA amplification.[1] It is believed to work by stabilizing the duplex DNA, particularly at AT-rich regions, thereby increasing the melting temperature (Tm) and allowing for higher annealing temperatures.

-

Pharmacology and Neuroscience: The tetramethylammonium ion is a known ganglionic stimulant, meaning it can stimulate nicotinic receptors in autonomic ganglia.[4] This property makes TMAC and related salts valuable as pharmacological probes for studying the nervous system. However, this activity also contributes to its toxicity, which can lead to respiratory failure at high doses.[9][10]

-

Electrochemistry: Due to its high solubility and ability to form conductive solutions, TMAC is used as a supporting electrolyte in various electrochemical applications.

Safety and Handling

Tetramethylammonium chloride is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is acutely toxic if swallowed or absorbed through the skin.[8] The oral LD50 in rats is approximately 50 mg/kg.[8] Poisoning can affect the central nervous system, causing convulsions and respiratory distress.[8][9]

-

Handling: Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhaling the dust.[8] Avoid contact with skin and eyes. In case of exposure, seek immediate medical attention.

Conclusion

Tetramethylammonium chloride, while structurally simple, exhibits a rich and complex chemistry dictated by its tetrahedral cation and its nuanced interactions with the chloride anion. The bonding is a composite of ionic, covalent, and dispersive forces, which in turn governs its physical properties, spectroscopic behavior, and reactivity. For researchers in chemistry, biology, and drug development, a thorough understanding of this fundamental structure is paramount for its effective and safe application as a versatile chemical tool.

References

- Materials Project. (n.d.). mp-567354: TiCl3 (Trigonal, P-31m, 162).

- Global Substance Registration System. (n.d.). TETRAMETHYLAMMONIUM CHLORIDE.

- ChemicalBook. (n.d.). Tetramethylammonium chloride | 75-57-0.

- Frontera, A., et al. (n.d.). Tetramethylammonium Cation: Directionality and Covalency in Its Interactions with Halide Ions. PubMed Central.

- Andrew, E. R., & Canepa, P. C. (1972). Proton NMR and Piezoelectricity in Tetramethylammonium Chloride. AIP Publishing.

- Wikipedia. (n.d.). Tetramethylammonium.

- Wikipedia. (n.d.). Tetramethylammonium chloride.

- NIST. (n.d.). Tetramethylammonium chloride.

- PubChem. (n.d.). Tetramethylammonium chloride.

- Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylammonium chloride.

- NIST. (n.d.). Tetramethylammonium chloride IR Spectrum.

- Ataman Kimya. (n.d.). TETRAMETHYLAMMONIUM CHLORIDE.

- PubChem. (n.d.). Tetramethylammonium chloride, 98%.

- Cheméo. (n.d.). Chemical Properties of Tetramethylammonium chloride (CAS 75-57-0).

- Fry, A. J. (2024). Understanding Cation–Anion Ionic Bonding in Tetramethylammonium Salts: Insights from Density Functional Theory and X-ray Crystallography. ACS Omega.

- ResearchGate. (n.d.). Tetramethylammonium ion causes respiratory failure related mortality in a rat model.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Tsai, Y. H., et al. (2011). Tetramethylammonium ion causes respiratory failure related mortality in a rat model. Resuscitation.

Sources

- 1. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 3. Tetramethylammonium Cation: Directionality and Covalency in Its Interactions with Halide Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetramethylammonium chloride | 75-57-0 [chemicalbook.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Tetramethylammonium chloride [webbook.nist.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. researchgate.net [researchgate.net]